4-Hydroxythiazole-2-carbonitrile
Description
4-Hydroxythiazole-2-carbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position. The hydroxyl group confers polarity and hydrogen-bonding capacity, while the nitrile group enhances electrophilicity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C4H2N2OS |
|---|---|
Molecular Weight |
126.14 g/mol |
IUPAC Name |
4-hydroxy-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-1-4-6-3(7)2-8-4/h2,7H |
InChI Key |
DDMPYHHIFSTBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxythiazole-2-carbonitrile typically involves the reaction of a nitrile, such as pyridine-2-carbonitrile, with hydrogen sulfide. This reaction forms the thiazole ring, and subsequent hydroxylation at the 4-position yields the desired compound . The reaction conditions often include the use of a base and a solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxythiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-oxo-thiazole-2-carbonitrile.
Reduction: Formation of 4-hydroxythiazole-2-amine.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
4-Hydroxythiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 4-Hydroxythiazole-2-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of 4-Hydroxythiazole-2-carbonitrile, highlighting substituent effects:
4-Methylthiazole-2-carbonitrile
- Synthesis : Prepared via nucleophilic substitution or cyclization reactions, as seen in thiazole-carbonitrile derivatives .
- Applications : Intermediate in pharmaceuticals (e.g., kinase inhibitors) due to stable thiazole backbone .
4-Chlorothiazole-2-carbonitrile
- Reactivity : The chlorine atom acts as an electron-withdrawing group, activating the thiazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Physical Properties : Higher molar mass (144.58 g/mol) and density compared to hydroxyl/methyl analogs.
4-Aminothiazole-2-carbonitrile
- Electronic Effects: The amino group (-NH₂) donates electrons, increasing ring basicity and enabling participation in hydrogen bonding or coordination chemistry .
- Biological Relevance: Similar amino-substituted thiazoles are explored in antimicrobial agents.
1,3-Thiazole-4-carbonitrile
- Crystal Packing : Exhibits C–H⋯N hydrogen bonds and π-π interactions, which stabilize its solid-state structure. This contrasts with 4-hydroxythiazole derivatives, where -OH may form stronger intermolecular hydrogen bonds .
Spectroscopic and Physical Properties
- NMR Data: Thiazole-carbonitriles typically show distinct ¹H NMR signals for substituents. For example, 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile () displays aromatic proton shifts at δ 7.5–8.5 ppm, while methyl groups in 4-Methylthiazole-2-carbonitrile resonate near δ 2.6 ppm .
- Solubility: Hydroxyl and amino derivatives are expected to have higher aqueous solubility than methyl/chloro analogs due to polar substituents.
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